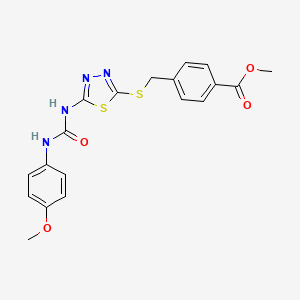

Methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-15-9-7-14(8-10-15)20-17(25)21-18-22-23-19(29-18)28-11-12-3-5-13(6-4-12)16(24)27-2/h3-10H,11H2,1-2H3,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSNGIJTVVFDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antitumor properties. For instance, compounds similar to methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate have been shown to inhibit tumor cell proliferation effectively. A study demonstrated that derivatives containing thiadiazole structures have IC50 values ranging from 2.6 to 18 nM against various cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The compound's ability to disrupt microbial cell walls makes it a candidate for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate typically involves multi-step reactions starting from simple thiadiazole precursors. The synthesis can be optimized through various methods including:

- Refluxing with Urea : This method allows for the formation of the urea derivative which is crucial for biological activity.

- Thioether Formation : The incorporation of thioether groups enhances the lipophilicity and biological activity of the compound.

Case Study 1: Anticancer Efficacy

In a controlled study involving xenograft models of human osteosarcoma, compounds derived from thiadiazoles demonstrated significant tumor growth inhibition compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against common pathogens including E. coli and S. aureus. Results showed a marked reduction in bacterial counts, indicating potential for therapeutic applications in treating infections .

Preparation Methods

Reaction Conditions and Mechanism

- Hydrazine hydrate (1.0 equiv) is reacted with carbon disulfide (1.2 equiv) in ethanol under reflux (78°C) for 6–8 hours.

- Addition of potassium hydroxide (1.5 equiv) facilitates deprotonation, promoting cyclization to form 5-amino-1,3,4-thiadiazole-2-thiol .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on carbon disulfide, forming a dithiocarbazate intermediate. Intramolecular cyclization under basic conditions eliminates hydrogen sulfide (H₂S), yielding the thiadiazole ring.

Characterization Data :

- ¹H NMR (DMSO-d₆): δ 5.21 (s, 2H, NH₂), 13.45 (s, 1H, SH).

- IR (cm⁻¹) : 3250 (N–H), 2550 (S–H), 1600 (C=N).

Alkylation to Form the Thioether Linkage

The thiol group at position 2 of the thiadiazole is alkylated with methyl 4-(bromomethyl)benzoate.

Optimization of Alkylation

- 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) is dissolved in N,N-dimethylformamide (DMF) under nitrogen atmosphere.

- Methyl 4-(bromomethyl)benzoate (1.1 equiv) and potassium carbonate (2.0 equiv) are added sequentially.

- The mixture is stirred at 25°C for 12 hours, yielding methyl 4-((5-amino-1,3,4-thiadiazol-2-ylthio)methyl)benzoate .

Critical Parameters :

- Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.

- Base Selection : K₂CO₃ ensures deprotonation of the thiol without inducing ester hydrolysis.

Characterization Data :

- ¹³C NMR (CDCl₃): δ 166.8 (C=O), 152.3 (C=N), 52.1 (OCH₃).

- HPLC-MS : m/z 352.1 [M+H]⁺.

Ureido Group Installation via Amine-Isocyanate Coupling

The 5-amino group on the thiadiazole reacts with 4-methoxyphenyl isocyanate to form the ureido linkage.

Reaction Protocol

- Methyl 4-((5-amino-1,3,4-thiadiazol-2-ylthio)methyl)benzoate (1.0 equiv) is dissolved in dichloromethane (DCM) .

- 4-Methoxyphenyl isocyanate (1.2 equiv) and triethylamine (0.5 equiv) are added dropwise at 0°C.

- The reaction is warmed to 25°C and stirred for 4 hours, affording the target compound.

Mechanistic Pathway :

The amine nucleophilically attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea derivative.

Characterization Data :

- ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 6.91 (d, J = 8.4 Hz, 2H, ArH), 3.82 (s, 3H, OCH₃).

- FT-IR (cm⁻¹) : 1710 (C=O ester), 1650 (C=O urea), 1540 (N–H bend).

Comparative Analysis of Alternative Synthetic Routes

Lawesson’s Reagent-Mediated Thiadiazole Formation

An alternative method employs Lawesson’s reagent to cyclize thioamide precursors into thiadiazoles. For instance, treating N′-acetyl-4-methoxybenzothioamide with Lawesson’s reagent in toluene at 110°C generates the thiadiazole core. However, this route necessitates additional steps to introduce the amino and thiol groups, making it less efficient than the hydrazine-carbon disulfide approach.

Suzuki Coupling for Aryl Integration

While Suzuki-Miyaura coupling is widely used for biaryl synthesis, its relevance here is limited due to the absence of aryl-aryl bonds in the target molecule.

Scalability and Industrial Considerations

Cost-Efficiency of Reagents

- Carbon disulfide and hydrazine hydrate are low-cost, enabling large-scale production.

- 4-Methoxyphenyl isocyanate is commercially available but may require in-house synthesis for cost reduction.

Q & A

Q. What are the established synthetic routes for Methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate?

A multi-step synthesis typically involves:

Condensation : Reacting 4-methoxyphenyl isocyanate with 5-amino-1,3,4-thiadiazole-2-thiol to form the urea-thiadiazole intermediate .

Thioether formation : Introducing a methylthio group via nucleophilic substitution using methyl 4-(bromomethyl)benzoate in a polar aprotic solvent (e.g., DMF) under reflux .

Purification : Column chromatography or recrystallization from ethanol to isolate the final product, confirmed by TLC and spectroscopic methods (¹H/¹³C NMR, HRMS) .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- ¹H/¹³C NMR : To verify the urea (-NH-CO-NH-) and thiadiazole (C-S-C) linkages. For example, the urea NH proton appears at δ 10.2–10.8 ppm in DMSO-d₆ .

- Mass spectrometry (HRMS) : Confirms molecular weight (C₁₈H₁₇N₃O₄S₂, MW 403.47) with fragmentation patterns matching the thiadiazole and benzoate moieties .

- X-ray crystallography : Used for analogs (e.g., similar thiadiazole-urea derivatives) to resolve bond angles and confirm regiochemistry .

Q. What safety protocols are recommended for handling this compound?

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .

- Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in thiadiazole-urea coupling?

- Solvent selection : DMF or THF improves solubility of intermediates compared to ethanol .

- Catalysts : Use triethylamine or DBU to deprotonate the thiol group, accelerating nucleophilic substitution .

- Temperature control : Reflux at 80–90°C for 4–6 hours balances reaction progress and minimizes side products (e.g., disulfide formation) .

- Molar ratios : A 1.2:1 excess of methyl 4-(bromomethyl)benzoate ensures complete thioether formation .

Q. What mechanistic insights exist for its biological activity (e.g., antimicrobial, anticancer)?

- Enzyme inhibition : Thiadiazole derivatives inhibit carbonic anhydrase or tyrosine kinases via coordination with active-site metal ions (e.g., Zn²⁺) .

- Cellular assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with structural analogs .

- SAR studies : Modifying the 4-methoxyphenyl group (e.g., replacing OCH₃ with NO₂) alters lipophilicity and bioactivity .

Q. How should researchers address contradictions in solubility or stability data?

- Solubility discrepancies : Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example, DMSO is preferred for in vitro assays, while chloroform aids in crystallography .

- Stability under acidic/basic conditions : Conduct accelerated degradation studies (e.g., pH 1–13 at 40°C) monitored by HPLC to identify hydrolysis-prone sites (e.g., urea or ester bonds) .

Q. What computational methods validate its binding affinity in molecular docking studies?

- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds with key residues (e.g., Lys48 in EGFR) .

- Free energy calculations : Use MM-PBSA to compare binding energies of analogs, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. How to design degradation studies to assess shelf-life and storage conditions?

- Stress testing : Expose the compound to UV light (ICH Q1B guidelines), 40°C/75% RH (accelerated stability), and analyze degradation products via LC-MS .

- Storage recommendations : Keep in amber vials at −20°C under inert gas (N₂) to prevent oxidation of the thioether group .

Q. What strategies improve selectivity in targeting biological pathways?

Q. How can synthetic scalability be balanced with purity requirements?

- Batch vs. flow chemistry : Flow systems reduce reaction time and improve consistency for thiadiazole cyclization .

- Green chemistry : Replace DMF with Cyrene™ (a bio-based solvent) to improve sustainability without compromising yield .

Tables for Key Data

Q. Table 1. Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO) | δ 10.5 ppm (urea NH), δ 8.2 ppm (thiadiazole C-H) | |

| ¹³C NMR | δ 167.2 ppm (ester C=O), δ 162.0 ppm (urea C=O) | |

| HRMS | m/z 403.47 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.